2-Chloro-4-fluoro-3-((4-methoxybenzyl)oxy)pyridine
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Overview
Description
2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interact with biological targets in plants and pests.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may bind to a particular enzyme or receptor, inhibiting its activity and leading to a therapeutic effect . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid: This compound is similar in structure but contains additional functional groups that may alter its reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents that can affect its chemical properties and uses.
Uniqueness
2-Chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine is unique due to its specific combination of chlorine, fluorine, and methoxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H11ClFNO2 |
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Molecular Weight |
267.68 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-[(4-methoxyphenyl)methoxy]pyridine |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-10-4-2-9(3-5-10)8-18-12-11(15)6-7-16-13(12)14/h2-7H,8H2,1H3 |
InChI Key |
CRJHUESQUYTYJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CN=C2Cl)F |
Origin of Product |
United States |
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